6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or copper complexes to facilitate the cyclopropanation and subsequent functional group transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyclopropane ring can be reduced to form a more stable cyclohexane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the cyclopropane ring can produce cyclohexane derivatives.
Scientific Research Applications
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The spiro structure provides rigidity, which can enhance binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 6’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione
- 6-methoxy-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid
Uniqueness
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
1427498-29-0 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
5-methoxyspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine |
InChI |
InChI=1S/C12H15NO/c1-14-9-3-2-8-4-5-12(7-11(12)13)10(8)6-9/h2-3,6,11H,4-5,7,13H2,1H3 |
InChI Key |
GOINZYUGYFMQEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC23CC3N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.